ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Description
Ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C22H17Cl2F3N4O2 and its molecular weight is 497.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Condensed Pyrazoles
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles. These intermediates were further cyclized to yield condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones. Such reactions highlight the utility of pyrazole derivatives in constructing complex heterocyclic frameworks, which are of significant interest in organic chemistry for their potential applications in material science and pharmaceuticals (Eglė Arbačiauskienė et al., 2011).
Novel Heterocyclic Compounds Synthesis
A method has been developed for the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process facilitates the preparation of new N-fused heterocyclic products in good to excellent yields, underscoring the versatility of pyrazole derivatives in synthesizing new molecular architectures (Aseyeh Ghaedi et al., 2015).
Antimicrobial and Anticancer Potential
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Among these, certain compounds exhibited higher anticancer activity than the reference drug, doxorubicin. This indicates the potential of such compounds in the development of new therapeutic agents. The research highlights the importance of structural modification in pyrazole derivatives to enhance their biological efficacy (H. Hafez et al., 2016).
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methyl-4,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F3N4O2/c1-3-33-21(32)17-11(2)30-19-15(18(17)12-4-6-14(23)7-5-12)10-29-31(19)20-16(24)8-13(9-28-20)22(25,26)27/h4-10,18,30H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQPKXVPOHVFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C=NN2C4=C(C=C(C=N4)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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